3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one
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Overview
Description
3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is a synthetic organic compound characterized by its unique structure, which includes a 3,4,5-trimethoxyphenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carbon disulfide and subsequent cyclization.
Attachment of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with 3,3-dimethylbutan-2-one under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the trimethoxyphenyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antifungal, and antibacterial properties.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, leading to anticancer effects . The oxadiazole ring may also contribute to the compound’s biological activity by interacting with other cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: This compound has similar structural features but includes a pyridine ring instead of an oxadiazole ring.
3,3-Dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one: This compound contains two trimethoxyphenyl groups and a piperidine ring.
Uniqueness
3,3-Dimethyl-1-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one is unique due to the presence of both the trimethoxyphenyl group and the oxadiazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N2O5S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3,3-dimethyl-1-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butan-2-one |
InChI |
InChI=1S/C17H22N2O5S/c1-17(2,3)13(20)9-25-16-19-18-15(24-16)10-7-11(21-4)14(23-6)12(8-10)22-5/h7-8H,9H2,1-6H3 |
InChI Key |
RLNRWWYNLKMTFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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